molecular formula C22H22N4O6 B2747301 2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1105204-34-9

2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2747301
CAS RN: 1105204-34-9
M. Wt: 438.44
InChI Key: QLCSKXMPUSXJBJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrimido[5,4-b]indole core, which is a type of heterocyclic compound. Heterocycles are common in many biologically active compounds, including pharmaceuticals .


Molecular Structure Analysis

The molecule contains several oxygen atoms, likely involved in hydrogen bonding, and aromatic rings, which can participate in pi stacking interactions. These features could influence its physical properties and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the acetamide group could potentially be hydrolyzed to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the acetamide) and nonpolar groups (like the aromatic rings) could give the compound both polar and nonpolar character .

Scientific Research Applications

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .

properties

IUPAC Name

2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6/c1-29-12-5-6-14(16(7-12)30-2)24-19(27)10-26-11-23-20-13-8-17(31-3)18(32-4)9-15(13)25-21(20)22(26)28/h5-9,11,25H,10H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCSKXMPUSXJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,4-dimethoxyphenyl)acetamide

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